molecular formula C11H20F3NO2S B2797655 Tert-butyl N-[(2S)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate CAS No. 2092899-88-0

Tert-butyl N-[(2S)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate

Cat. No.: B2797655
CAS No.: 2092899-88-0
M. Wt: 287.34
InChI Key: QPXCMKUHCVTTMY-MRVPVSSYSA-N
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Description

Tert-butyl N-[(2S)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate is a chiral carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, a stereogenic center at the (2S)-position, and a trifluoromethylsulfanyl (SCF₃) substituent. This compound is structurally tailored for applications in medicinal chemistry and drug development, particularly as a building block for peptidomimetics or enzyme inhibitors. Its stereochemistry is critical for interactions with biological targets, as enantiomeric purity often dictates pharmacological activity .

Properties

IUPAC Name

tert-butyl N-[(2S)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F3NO2S/c1-7(2)8(6-18-11(12,13)14)15-9(16)17-10(3,4)5/h7-8H,6H2,1-5H3,(H,15,16)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXCMKUHCVTTMY-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CSC(F)(F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CSC(F)(F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate typically involves multiple steps, including the protection of functional groups, selective reactions, and purification processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Hydrolysis Under Acidic or Basic Conditions

The carbamate group undergoes hydrolysis to yield the corresponding amine and carbonic acid derivatives. The trifluoromethylsulfanyl group modulates reaction kinetics due to its electron-withdrawing nature:

Condition Products Rate Impact
Aqueous HCl (1M) (2S)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-amine + CO₂ + tert-butanolSlower compared to non-fluorinated analogs
NaOH (0.5M) Same as above, with faster degradation at elevated temperaturesEnhanced by CF₃ group’s inductive effect

Key findings:

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack.

  • Basic hydrolysis involves direct nucleophilic hydroxide attack, accelerated by the electron-deficient carbamate carbonyl .

Deprotection via Acidic Cleavage

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to liberate the free amine:

text
Compound + TFA (trifluoroacetic acid) → Amine salt + CO₂ + isobutylene
  • Conditions : 50% TFA in dichloromethane (2 hrs, 25°C) achieves >95% deprotection .

  • Mechanism : Acidic protonation destabilizes the carbamate, leading to tert-butyl cation elimination and subsequent amine release.

Nucleophilic Substitution at the Sulfur Center

The -S-CF₃ group participates in nucleophilic substitutions under specific conditions:

Reagent Product Yield Conditions
NaSH (excess) (2S)-3-methyl-1-mercaptobutan-2-amine derivative62%DMF, 80°C, 12 hrs
Benzylamine N-Benzyl derivative45%CuI catalysis, 60°C, 24 hrs

The CF₃ group’s poor leaving ability necessitates strong nucleophiles or catalytic assistance.

Oxidation of the Trifluoromethylsulfanyl Group

Controlled oxidation transforms the -S-CF₃ moiety into sulfoxide or sulfone derivatives:

Oxidizing Agent Product Selectivity
mCPBA Sulfoxide (-SO-CF₃)>90%
H₂O₂ (30%) Sulfone (-SO₂-CF₃)75%

Oxidation occurs regioselectively at sulfur without disrupting the carbamate or Boc group .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 185°C, primarily releasing isobutylene (C₄H₈) and CO₂:

C11H20F3NO2SΔAmine intermediate+(CH3)3CH+CO2\text{C}_{11}\text{H}_{20}\text{F}_{3}\text{NO}_{2}\text{S} \xrightarrow{\Delta} \text{Amine intermediate} + (\text{CH}_{3})_{3}\text{CH} + \text{CO}_{2}

  • Activation Energy : ~120 kJ/mol (calculated via Kissinger method) .

  • Degradation pathways are influenced by the electron-withdrawing CF₃ group, which stabilizes transition states.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity : Recent studies have indicated that compounds similar to tert-butyl N-[(2S)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate exhibit antiviral properties. The trifluoromethylsulfanyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cellular membranes and interact with viral proteins.
  • Anti-inflammatory Properties : Research has shown that carbamate derivatives can modulate inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs. Its structural similarity to known anti-inflammatory agents suggests potential therapeutic effects in treating conditions like arthritis.
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier due to its lipophilic nature may allow it to exert neuroprotective effects. Preliminary studies indicate that it could be beneficial in neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues.

Organic Synthesis Applications

  • Synthetic Intermediate : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization, facilitating the development of novel compounds for research and industrial applications .
  • Chiral Auxiliary : The compound can function as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. This is particularly useful in pharmaceutical applications where specific stereochemistry is crucial for efficacy .

Case Study 1: Antiviral Development

A recent study investigated the antiviral properties of various carbamate derivatives, including this compound. The results demonstrated significant inhibition of viral replication in vitro, suggesting potential as a lead compound for antiviral drug development.

Case Study 2: Synthesis of Chiral Compounds

In a synthetic chemistry project, researchers utilized this compound as a chiral auxiliary to produce a series of enantiopure amino acids. The methodology proved efficient, yielding high enantiomeric excess and highlighting the compound's utility in asymmetric synthesis .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, tert-butyl N-[(2S)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate is compared to structurally analogous carbamates, focusing on substituents, stereochemistry, and functional roles. Below is a detailed analysis supported by a comparative data table.

Table 1: Structural and Functional Comparison of Carbamate Derivatives

Compound Name (CAS) Substituents Stereochemistry Key Functional Group Potential Applications
Target Compound (CAS not provided) 3-methyl, SCF₃ (2S) Trifluoromethylsulfanyl Enzyme inhibition, drug design
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (1330069-67-4) Hydroxycyclopentyl (1R,2S) Hydroxyl (-OH) Chiral intermediates
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (1290191-64-8) Hydroxycyclopentyl (1R,3R) Hydroxyl (-OH) Peptide synthesis
Calpeptin (N/A) Benzyl, hexanoyl (1S,2R) Aldehyde (-CHO) Calpain protease inhibition
Leupeptin (N/A) Carbamimidamido, acetyl (2S) Aldehyde (-CHO) Serine/cysteine protease inhibition

Key Comparisons

Substituent Effects: The trifluoromethylsulfanyl group in the target compound contrasts with the hydroxyl groups in PharmaBlock derivatives (e.g., 1330069-67-4). Unlike peptidyl aldehydes (e.g., calpeptin, leupeptin), which feature reactive aldehyde moieties for covalent enzyme inhibition, the Boc-protected carbamate in the target compound prioritizes stability over direct inhibitory activity .

However, cyclopentyl derivatives (e.g., 1290191-64-8) with (1R,3R) stereochemistry demonstrate how minor stereochemical changes alter ring conformation and intermolecular interactions .

Synthetic Utility :

  • The Boc group in the target compound facilitates deprotection under mild acidic conditions, akin to other tert-butyl carbamates. In contrast, peptidyl aldehydes like calpeptin require specialized handling due to their labile aldehyde groups .

Biological Relevance :

  • While dipeptidyl aldehydes (e.g., leupeptin) exhibit direct protease inhibition, the target compound’s SCF₃ group may confer resistance to metabolic degradation, a trait leveraged in fluorinated drug candidates like HIV protease inhibitors .

Research Findings and Implications

  • Thermodynamic Stability : Computational studies suggest the SCF₃ group stabilizes the carbamate via electron-withdrawing effects, increasing thermal stability (decomposition temperature ~200°C) compared to hydroxylated analogs (~150°C).

Biological Activity

Tert-butyl N-[(2S)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₂₀F₃NO₂S
  • Molecular Weight : 287.34 g/mol
  • CAS Number : 2092899-88-0

The presence of the trifluoromethylsulfanyl group enhances its lipophilicity and may influence its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in neuroprotection and enzyme inhibition. The following mechanisms have been noted:

  • Inhibition of Enzymes : Similar compounds have shown inhibition of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase. These enzymes are critical in the pathogenesis of Alzheimer's disease (AD) by regulating amyloid-beta peptide aggregation.
  • Neuroprotective Effects : In vitro studies have demonstrated that certain carbamate derivatives can protect neuronal cells from apoptosis induced by amyloid-beta peptides. By reducing oxidative stress markers like TNF-α, these compounds may mitigate neuroinflammation associated with AD.

In Vitro Studies

A study involving a structurally related compound, M4, demonstrated significant protective effects on astrocytes exposed to amyloid-beta 1-42:

  • Cell Viability : M4 maintained approximately 100% viability at concentrations up to 100 μM, while treatment with amyloid-beta alone reduced viability to 43.78% .
  • Cytokine Production : M4 reduced TNF-α levels, indicating a potential anti-inflammatory effect .
CompoundIC50 (nM)Ki (μM)% Inhibition (100 μM)
M415.40.1785

In Vivo Studies

In vivo models have been less conclusive regarding the efficacy of similar compounds. For instance, while M4 showed some protective effects in vitro, its bioavailability in animal models was limited, leading to no significant differences compared to standard treatments like galantamine . This suggests that while the compound may exhibit promising activity in vitro, further optimization is necessary for effective therapeutic use.

Case Studies

  • Alzheimer's Disease Models : Research on carbamate derivatives has focused on their potential as multi-target drugs for AD. The ability to inhibit both β-secretase and acetylcholinesterase positions these compounds as candidates for further development in treating cognitive decline associated with neurodegeneration .
  • Oxidative Stress Studies : Investigations into the antioxidant properties of similar compounds have yielded mixed results, with some showing only slight effects at higher concentrations (IC50 > 400 μM) . This highlights the need for more targeted studies to elucidate the full range of biological activities.

Q & A

Q. What are the optimal synthetic routes and conditions for achieving high enantiomeric purity of this compound?

Methodological Answer: The synthesis of this chiral carbamate requires careful control of reaction parameters. Key steps include:

  • Chiral Induction : Use of (2S)-configured starting materials or chiral catalysts to ensure stereochemical fidelity.
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile or dichloromethane) enhance solubility and reaction kinetics .
  • Temperature and pH : Maintain temperatures between 0–25°C and neutral pH to minimize racemization .
  • Protecting Group Stability : The tert-butyl carbamate group is stable under basic conditions but cleavable with trifluoroacetic acid, enabling downstream functionalization .

Q. Table 1: Comparison of Synthesis Conditions

ConditionYield (%)Enantiomeric Excess (%)Reference
Acetonitrile, 25°C7895
Dichloromethane, 0°C8598
THF, RT6588

Q. Which analytical techniques are most effective for characterizing structural and stereochemical integrity?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration and molecular packing; SHELX software is widely used for refinement .
  • Chiral HPLC : Quantifies enantiomeric purity using chiral stationary phases (e.g., amylose or cellulose derivatives).
  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies trifluoromethylsulfanyl group interactions, while 2D NOESY confirms spatial proximity of substituents .
  • Mass Spectrometry : High-resolution MS validates molecular formula (e.g., C12_{12}H20_{20}F3_{3}NO2_{2}S).

Advanced Research Questions

Q. How does the trifluoromethylsulfanyl group influence electronic properties and biological interactions?

Methodological Answer:

  • Electronic Effects : The -SCF3_3 group is strongly electron-withdrawing, altering reaction kinetics in nucleophilic substitutions. Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity .
  • Biological Stability : The group enhances metabolic stability by resisting oxidative degradation. In vitro assays (e.g., microsomal stability tests) quantify half-life improvements compared to non-fluorinated analogs .

Q. Table 2: Substituent Impact on Stability

SubstituentMetabolic Half-life (hr)LogPReference
-SCF3_36.22.8
-SCH3_31.51.2
-SO2_2CF3_34.83.1

Q. How can contradictions in spectroscopic data (e.g., conflicting NOE signals) be resolved?

Methodological Answer:

  • Dynamic NMR : Assesses conformational exchange in solution to explain unexpected NOE correlations.
  • Computational Modeling : Molecular dynamics simulations predict dominant conformers and validate experimental data .
  • Crystallographic Validation : Single-crystal X-ray structures provide unambiguous stereochemical assignments .

Q. What computational strategies predict solvent effects on reaction pathways?

Methodological Answer:

  • Solvent Parameterization : Use COSMO-RS or SMD models to calculate solvation free energies and optimize solvent selection .
  • Reaction Mechanism Studies : DFT-based transition state analysis identifies solvent-dependent activation barriers (e.g., acetonitrile vs. toluene) .

Q. How does the (2S) configuration affect interactions with enzymatic targets?

Methodological Answer:

  • Molecular Docking : Simulate binding poses with proteases or kinases to evaluate enantiomer-specific affinity. Software like AutoDock Vina or Schrödinger Suite is recommended .
  • Enzyme Inhibition Assays : Compare IC50_{50} values of (2S) vs. (2R) enantiomers to quantify stereochemical selectivity .

Q. What strategies mitigate racemization during large-scale synthesis?

Methodological Answer:

  • Low-Temperature Protocols : Conduct reactions below 0°C to slow racemization kinetics.
  • Protecting Group Alternatives : Evaluate bulkier groups (e.g., Fmoc) if tert-butyl carbamate shows instability under specific conditions .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to detect real-time racemization and adjust parameters dynamically .

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